REACTION_CXSMILES
|
[CH2:1]1[C:14]2[CH:5]([CH:6]3[C:11](=[CH:12][CH:13]=2)C=CCC3)[CH2:4][CH2:3][CH2:2]1.[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[CH2:13]1[C:14]2[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=2)[CH2:6][CH2:11][CH2:12]1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCC2C3CCC=CC3=CC=C12
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
was uniformly stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to -8° C
|
Type
|
CUSTOM
|
Details
|
By crystallization of sym
|
Type
|
ADDITION
|
Details
|
-octahydroanthracene the addition of further 150 ml methylene chloride
|
Type
|
ADDITION
|
Details
|
After an additional 2 hours 500 ml of 10 percent sodium hydroxide solution were added
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
CUSTOM
|
Details
|
after removal of the solvent the organic phase
|
Type
|
DISTILLATION
|
Details
|
was distilled in vacuum of 12 torr
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCCC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |